molecular formula C15H14N4O2S2 B11355400 5-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide

5-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B11355400
M. Wt: 346.4 g/mol
InChI Key: WBFUTSYMJJGGQD-UHFFFAOYSA-N
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Description

5-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, a thiadiazole ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiadiazole ring through the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization. The oxazole ring can be synthesized via the cyclization of α-haloketones with amides. The final step involves coupling the thiadiazole and oxazole rings with the phenyl group under specific conditions, such as the use of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to improve yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

5-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole and oxazole rings can participate in hydrogen bonding, π-π stacking, and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide: A pyrazole-sulfonamide derivative with similar structural features.

    2-{[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[4-(1-pyrrolidinyl)phenyl]acetamide: Another thiadiazole derivative with a different functional group arrangement.

Uniqueness

5-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H14N4O2S2

Molecular Weight

346.4 g/mol

IUPAC Name

5-phenyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C15H14N4O2S2/c1-2-8-22-15-18-17-14(23-15)16-13(20)11-9-12(21-19-11)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,16,17,20)

InChI Key

WBFUTSYMJJGGQD-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

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